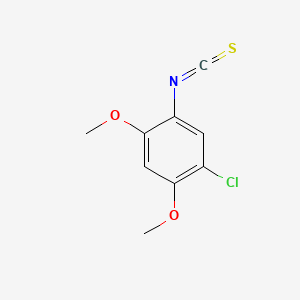

5-Chloro-2,4-dimethoxyphenyl isothiocyanate

説明

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of isothiocyanates. For instance, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized using 4-chlorophenyl isothiocyanate, indicating the reactivity of chlorophenyl isothiocyanates in cyclization reactions to form complex heterocyclic structures . This suggests that 5-Chloro-2,4-dimethoxyphenyl isothiocyanate could potentially be used in similar synthetic routes to obtain novel organic compounds.

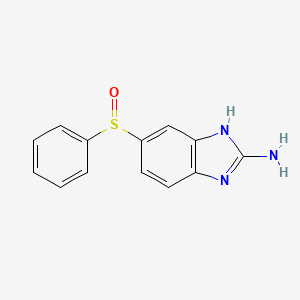

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, providing detailed information on bond lengths, bond angles, and torsion angles . Such detailed structural analysis is crucial for understanding the molecular geometry and electronic properties of these compounds.

Chemical Reactions Analysis

The reactivity of chlorophenyl isothiocyanates in chemical reactions is highlighted by their ability to undergo cyclization and addition reactions. The synthesis of a thiohydantoin derivative demonstrates the reactivity of 4-chlorophenyl isothiocyanate in forming complex molecules . This implies that 5-Chloro-2,4-dimethoxyphenyl isothiocyanate may also participate in diverse chemical reactions, leading to a variety of products depending on the reaction conditions.

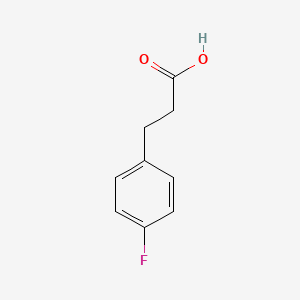

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations have been used to predict electronic properties and molecular electrostatic potential maps, which are important for understanding the reactivity and interaction of molecules . The acid dissociation constants of a related compound were determined using potentiometric titration, indicating the presence of acidic groups that can dissociate in solution . These studies provide a foundation for predicting the behavior of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate in various environments.

科学的研究の応用

Synthesis and Characterization

Research in 2016 by Tayade and Waghmare focused on the isomerization of certain compounds leading to the synthesis of 5-substituted series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines. This process included compounds similar to 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, with an emphasis on spectral characterizations (Tayade & Waghmare, 2016).

Photophysical and Photochemical Properties

Demirbaş et al. (2017) studied the photophysical and photochemical properties of novel phthalocyanines, including derivatives of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate. The research found that these compounds have potential applications in photodynamic therapy (PDT) (Demirbaş et al., 2017).

Molecular Structure and Chemical Studies

Pathade et al. (2020) conducted a detailed computational study of a compound similar to 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, using density functional theory. This research provided insights into molecular structure, electronic properties, and vibrational assignments (Pathade et al., 2020).

Thermal Properties and Solvent Resistance

Wang et al. (2017) explored the glass transition temperature and solvent resistance of polymers derived from monomers related to 5-Chloro-2,4-dimethoxyphenyl isothiocyanate. The study highlighted how the position of dimethoxy substituents affects these properties (Wang et al., 2017).

Reaction Patterns and Regioselectivity

In 2008, Turov et al. examined reactions of a compound similar to 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, focusing on the complex reaction patterns and high regioselectivity observed with certain nucleophiles (Turov et al., 2008).

Electrochemical Reduction

Knust et al. (2010) studied the electrochemical reduction of triclosan, a compound structurally related to 5-Chloro-2,4-dimethoxyphenyl isothiocyanate, in dimethylformamide. This research contributes to understanding the reductive behavior of chloroaromatic compounds in different environments (Knust et al., 2010).

特性

IUPAC Name |

1-chloro-5-isothiocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-12-8-4-9(13-2)7(11-5-14)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJOFCAXBGIDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=S)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193109 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

CAS RN |

40046-27-3 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40046-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)

![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)